![molecular formula C12H23NO3 B5674346 (3R)-1-(3-ethoxypropanoyl)-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5674346.png)
(3R)-1-(3-ethoxypropanoyl)-3,4,4-trimethyl-3-pyrrolidinol
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Overview
Description
- (3R)-1-(3-ethoxypropanoyl)-3,4,4-trimethyl-3-pyrrolidinol is a chemical compound that falls within the class of non-aromatic heterocyclic compounds. Its structure is significant in the realm of organic chemistry and pharmaceuticals due to its potential in forming various biologically active molecules.
Synthesis Analysis
- Synthesis via Chiral Chromatography and Hydrogenation: The compound can be synthesized from rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, which is separated using chiral chromatography. Further hydrogenation in the presence of Pd/C in methanol yields octahydro-3H-pyrrolo[3,4-c]pyridin-3-one, a key intermediate for the title compound (Huichun Zhu et al., 2009).
- Asymmetric 1,3-Dipolar Cycloaddition: An alternative method involves asymmetric 1,3-dipolar cycloaddition, which provides an efficient route for the synthesis of related pyrrolidin-3-ol compounds (P. Kotian et al., 2005).
Molecular Structure Analysis
- Conformation and Configuration: The molecular structure of related compounds shows distinct conformational features. For example, a pyrrolopiperidine fragment in one such compound exhibited a somewhat distorted chair conformation and was cis-fused with a five-membered envelope-shaped ring (Huichun Zhu et al., 2009).
Chemical Reactions and Properties
- Reactivity with Various Substituents: The introduction of various substituents into the nucleus of pyrrolidin-2-ones, which are structurally similar, is of great importance for synthesizing new medicinal molecules with improved biological activity. The synthesis of compounds by introducing different substituents at the C1-, C4-, and C5-position of 3-hydroxy-3-pyrrolin-2-one has been studied, showcasing the chemical versatility of these compounds (D. D. Rubtsova et al., 2020).
Physical Properties Analysis
- Crystal Structure and Conformation: The crystal structure of related compounds shows unique conformations and intermolecular interactions. For example, the piperidine ring in a similar compound exhibited a specific orientation with respect to the phenyl ring, and water molecules in the structure acted as hydrogen bond donors and acceptors (Huichun Zhu et al., 2009).
Chemical Properties Analysis
- Antioxidant Properties: Some pyrrolidine derivatives demonstrate interesting antioxidant properties. For example, a series of substituted 3-pyridinols, related in structure, were synthesized and showed significant antioxidant activity, indicating the potential of such compounds in pharmaceutical applications (M. Wijtmans et al., 2004).
properties
IUPAC Name |
3-ethoxy-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-16-7-6-10(14)13-8-11(2,3)12(4,15)9-13/h15H,5-9H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAABFXFKWRQIHY-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CC(C(C1)(C)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCC(=O)N1C[C@](C(C1)(C)C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one |
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